(2r,3s)-2-Ethyl-3-methylpentanamide

Anticonvulsant drug discovery Stereoselective pharmacology Metrazol-induced seizure model

(2R,3S)-2-Ethyl-3-methylpentanamide (CAS 189189-76-2), also referred to as (2R,3S)-valnoctamide or (2R,3S)-VCD, is a single, defined stereoisomer of the chiral CNS-active amide valnoctamide. Valnoctamide is a constitutional isomer of valpromide (VPD) and a derivative of a chiral isomer of valproic acid (VPA); unlike VPD, which acts as a prodrug to VPA, VCD stereoisomers act as drugs on their own with minimal biotransformation to the corresponding acid.

Molecular Formula C8H17NO
Molecular Weight 143.23
CAS No. 189189-76-2
Cat. No. B2535067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2r,3s)-2-Ethyl-3-methylpentanamide
CAS189189-76-2
Molecular FormulaC8H17NO
Molecular Weight143.23
Structural Identifiers
SMILESCCC(C)C(CC)C(=O)N
InChIInChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)/t6-,7+/m0/s1
InChIKeyQRCJOCOSPZMDJY-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





What Is (2R,3S)-2-Ethyl-3-methylpentanamide (CAS 189189-76-2) and Why It Matters for CNS Research Procurement


(2R,3S)-2-Ethyl-3-methylpentanamide (CAS 189189-76-2), also referred to as (2R,3S)-valnoctamide or (2R,3S)-VCD, is a single, defined stereoisomer of the chiral CNS-active amide valnoctamide. Valnoctamide is a constitutional isomer of valpromide (VPD) and a derivative of a chiral isomer of valproic acid (VPA); unlike VPD, which acts as a prodrug to VPA, VCD stereoisomers act as drugs on their own with minimal biotransformation to the corresponding acid [1][2]. The compound possesses two stereogenic centers, yielding four possible stereoisomers; (2R,3S)-VCD is one of the two diastereomers that have been extensively characterized for anticonvulsant, antiallodynic, and pharmacokinetic properties in rodent models [1][3].

Why Racemic Valnoctamide or Other Stereoisomers Cannot Substitute for (2R,3S)-2-Ethyl-3-methylpentanamide


Valnoctamide possesses two chiral centers, giving rise to four stereoisomers with distinct pharmacokinetic and pharmacodynamic profiles [1]. Stereoselective clearance, brain penetration, and anticonvulsant potency mean that racemic valnoctamide or the (2S,3S) isomer cannot be considered equivalent to (2R,3S)-VCD. Specifically, (2R,3S)-VCD exhibits a 5-fold greater anticonvulsant potency than the racemate in the rat subcutaneous metrazol (scMet) seizure model and a doubling of its brain-to-plasma AUC ratio across the tested dose range, a property not shared by (2S,3S)-VCD [2][3]. Substituting racemic material or the wrong stereoisomer would introduce uncontrolled variables in seizure efficacy, neurotoxicity, and CNS exposure, undermining experimental reproducibility and translational relevance [1][2].

Quantitative Differentiation Evidence for (2R,3S)-2-Ethyl-3-methylpentanamide Against Closest Comparators


5-Fold Greater Anticonvulsant Potency Than Racemic VCD in the Rat scMet Seizure Model

In the rat subcutaneous metrazol (scMet) seizure model following intraperitoneal administration, (2R,3S)-VCD exhibited an ED50 of 11 mg/kg (95% CI: 4–28 mg/kg), compared to 54 mg/kg (95% CI: 46–63 mg/kg) for racemic VCD, representing a 4.9-fold greater potency [1]. Among all four individual stereoisomers tested, (2R,3S)-VCD was the most potent: (2S,3S)-VCD ED50 = 33 mg/kg, (2S,3R)-VCD ED50 = 27 mg/kg, and (2R,3R)-VCD ED50 = 41 mg/kg [1]. In the rat maximal electroshock (MES) test, (2R,3S)-VCD ED50 was 34 mg/kg, comparable to racemic VCD (29 mg/kg) but superior to (2S,3S)-VCD (64 mg/kg) [1].

Anticonvulsant drug discovery Stereoselective pharmacology Metrazol-induced seizure model

Superior Therapeutic Index Versus Racemic VCD and All Other Stereoisomers in the Rat scMet Model

Neurotoxicity assessed by the rotarod test in rats (TD50, i.p.) was 123 mg/kg (95% CI: 102–234 mg/kg) for (2R,3S)-VCD, compared to 58 mg/kg (95% CI: 47–66 mg/kg) for racemic VCD [1]. The resulting protective index (TD50/ED50 scMet) for (2R,3S)-VCD is 11.2, which is 10.5-fold higher than the protective index of 1.07 for racemic VCD [1]. The protective indices for the other stereoisomers were: (2S,3S)-VCD = 5.9, (2S,3R)-VCD = 3.4, and (2R,3R)-VCD = 1.8 [1].

Neurotoxicity screening Therapeutic index Antiepileptic drug safety

Stereoselective Brain Penetration: Dose-Dependent Increase in Brain-to-Plasma AUC Ratio Unique to (2R,3S)-VCD

In mice receiving 25 mg/kg i.p. in the 6 Hz psychomotor seizure model, (2R,3S)-VCD showed a doubling of the brain-to-plasma AUC ratio over the tested dose range, whereas the brain-to-plasma AUC ratio remained constant for (2S,3S)-VCD [1]. At 32 mA stimulation intensity, the plasma and brain EC50 values of (2R,3S)-VCD were approximately 2-fold higher than those of (2S,3S)-VCD, indicating stereoselective pharmacodynamics tied to CNS exposure [1]. Stereoselectivity was also observed in clearance and volume of distribution at the 25 mg/kg dose level [1].

CNS pharmacokinetics Brain penetration Stereoselective distribution

Stereoselective Antiallodynic Activity: (2S,3S)-VCD Is More Potent, Defining the Complementary Role of (2R,3S)-VCD

In the rat spinal nerve ligation (SNL) model of neuropathic pain, (2R,3S)-VCD produced dose-related reversal of tactile allodynia with an ED50 of 61 mg/kg, compared to 39 mg/kg for (2S,3S)-VCD and 52 mg/kg for racemic VCD [1]. (2S,3S)-VCD was significantly more potent than (2R,3S)-VCD (p < 0.05), yet (2R,3S)-VCD retains meaningful antiallodynic activity and a wide safety margin, with embryotoxic effects observed only at doses 7–10 times higher than the antiallodynic ED50 [1].

Neuropathic pain Antiallodynic Spinal nerve ligation model

Metabolic Stability Advantage Over Valpromide: (2R,3S)-VCD Acts as a Drug Per Se Without Prodrug Conversion

Unlike valpromide (VPD), which is rapidly hydrolyzed to valproic acid (VPA) in humans and thus functions as a VPA prodrug, valnoctamide stereoisomers—including (2R,3S)-VCD—are not biotransformed to their corresponding acid (valnoctic acid) in vivo [1][2]. In healthy human subjects, racemic VCD exhibited a terminal half-life of 9.3 h and a mean residence time of 13.2 h, with only trace plasma levels of valnoctic acid detected [2]. This pharmacokinetic profile is shared across VCD stereoisomers, meaning that (2R,3S)-VCD retains this metabolic stability advantage while adding stereoisomer-specific potency and CNS distribution benefits [1][3].

Metabolic stability Prodrug vs. active drug Valproic acid alternatives

3- to 16-Fold Greater Anticonvulsant Potency Than Valproic Acid Across Multiple Seizure Models

In multiple rodent seizure and epilepsy models, VCD stereoisomers—including (2R,3S)-VCD—were 3–16 times more potent than valproic acid (VPA) [1]. In the rat oral MES test, (2R,3S)-VCD ED50 was 34 mg/kg, while in the rat scMet test ED50 was 11 mg/kg; literature VPA ED50 values in comparable rat models range from approximately 150–400 mg/kg depending on the model [2]. Racemic VCD ED50 values are 2–16 times more potent than VPA across models, and individual stereoisomers maintain this potency advantage [1].

Valproic acid comparator Broad-spectrum anticonvulsant Potency benchmarking

Optimal Research and Industrial Use Cases for (2R,3S)-2-Ethyl-3-methylpentanamide Based on Quantitative Differentiation


Stereoselective Anticonvulsant Drug Discovery: Lead Optimization in scMet and MES Seizure Models

Investigators developing next-generation antiepileptic drugs can employ (2R,3S)-VCD as a stereochemically defined reference compound with superior scMet potency (ED50 = 11 mg/kg, 5-fold better than racemic VCD) and a high protective index (11.2) [Section 3, Evidence 1–2]. Its use as a single stereoisomer eliminates the variability introduced by racemic mixtures and enables direct correlation of stereochemistry with in vivo efficacy and neurotoxicity endpoints [1].

CNS Pharmacokinetic Studies Requiring Stereoisomer-Specific Brain Distribution Profiling

The unique property of (2R,3S)-VCD—a dose-dependent doubling of the brain-to-plasma AUC ratio not observed with (2S,3S)-VCD—makes it an ideal probe for investigating stereoselective CNS drug transport and accumulation mechanisms [Section 3, Evidence 3]. Researchers studying blood-brain barrier penetration of chiral amides can leverage this differential to dissect transporter-mediated vs. passive distribution processes [2].

Neuropathic Pain Research: Stereoisomer Comparison Studies Using the Spinal Nerve Ligation Model

For programs exploring stereoselective analgesia, (2R,3S)-VCD (ED50 = 61 mg/kg) serves as the less potent antiallodynic stereoisomer relative to (2S,3S)-VCD (ED50 = 39 mg/kg), providing a matched pair for structure-activity relationship (SAR) analysis [Section 3, Evidence 4]. This enables identification of the stereochemical determinants of pain relief vs. anticonvulsant activity within the same chemical scaffold [3].

Valproic Acid Replacement Studies: Investigating Non-Teratogenic, Metabolically Stable Alternatives

(2R,3S)-VCD circumvents the key limitations of valproic acid (teratogenicity, hepatotoxicity) and valpromide (prodrug conversion to VPA) by acting as a metabolically stable, direct-acting amide [Section 3, Evidence 5–6]. It is suited for preclinical programs in bipolar disorder and epilepsy that require VPA-like efficacy without VPA-associated developmental toxicity, supported by its 3- to 16-fold greater potency than VPA across seizure models [1][4].

Quote Request

Request a Quote for (2r,3s)-2-Ethyl-3-methylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.